molecular formula C43H54N2O14 B10781103 Tolypomycin Y

Tolypomycin Y

Cat. No. B10781103
M. Wt: 822.9 g/mol
InChI Key: RYCBEGMWBUYSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolypomycin Y is typically synthesized through fermentation processes involving Streptomyces tolypophorus. The fermentation broth is extracted with ethyl acetate at a specific pH to isolate the compound . The synthetic route involves the formation of a naphthalenic ansamycin structure, which is a complex process requiring precise conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation conditions, including temperature, pH, and nutrient supply, are carefully controlled to maximize yield. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Tolypomycin Y undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced antibacterial activity and reduced toxicity .

properties

Molecular Formula

C43H54N2O14

Molecular Weight

822.9 g/mol

IUPAC Name

[2,15,17-trihydroxy-28-(6-hydroxy-2-methyloxan-3-yl)imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

InChI

InChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54)

InChI Key

RYCBEGMWBUYSAD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=NC5CCC(OC5C)O)C=C(C4=O)NC(=O)C(=CC(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.